molecular formula C19H18ClN3O B11442402 4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}benzamide

Cat. No.: B11442402
M. Wt: 339.8 g/mol
InChI Key: GBOSFKAMAFZDBT-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring, a chloro-substituted benzamide group, and a methylprop-2-en-1-yl substituent. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Methylprop-2-en-1-yl Group: The methylprop-2-en-1-yl group can be introduced via alkylation reactions using appropriate alkyl halides or alkenes.

    Chlorination: The chloro group is typically introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide group through the reaction of the intermediate with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzamide derivatives.

Scientific Research Applications

4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis for the development of new materials and compounds with desired properties.

    Biology: It can be used in biochemical assays to study enzyme interactions and protein-ligand binding.

    Industry: It can be utilized in the production of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide involves its interaction with specific molecular targets and pathways. The benzodiazole ring and benzamide group are known to interact with various biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-methylprop-2-en-1-yl)aniline
  • 1-chloro-2-methylpropene
  • 2-methyl-2-propen-1-ol

Uniqueness

Compared to similar compounds, 4-chloro-N-{[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]methyl}benzamide is unique due to the presence of the benzodiazole ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

339.8 g/mol

IUPAC Name

4-chloro-N-[[1-(2-methylprop-2-enyl)benzimidazol-2-yl]methyl]benzamide

InChI

InChI=1S/C19H18ClN3O/c1-13(2)12-23-17-6-4-3-5-16(17)22-18(23)11-21-19(24)14-7-9-15(20)10-8-14/h3-10H,1,11-12H2,2H3,(H,21,24)

InChI Key

GBOSFKAMAFZDBT-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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